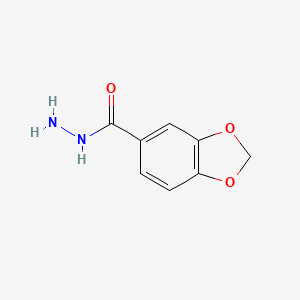

3,4-Methylendioxybenzhydrazid

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Hydrazone compounds derived from benzhydrazides, such as 3-bromo-N′-(4-methoxybenzylidene)benzohydrazide, display distinct chemical reactions and properties, including specific configurations and hydrogen bonding patterns, which can be indicative of the chemical behavior of 3,4-Methylenedioxybenzhydrazide (Guo-Biao Cao, 2009).

Physical Properties Analysis

The physical properties of hydrazide compounds can be influenced by their molecular structure and synthesis methods. For example, novel wholly aromatic polyamide-hydrazides exhibit varying solubilities and mechanical properties based on their para- and meta-phenylene unit content, which could relate to the physical properties of 3,4-Methylenedioxybenzhydrazide (Nadia A. Mohamed & Abeer O Al-Dossary, 2003).

Chemical Properties Analysis

The chemical properties of benzhydrazide derivatives, such as their ability to form Schiff bases and their reactivity towards different chemical reagents, provide insight into the chemical behavior of 3,4-Methylenedioxybenzhydrazide. Studies on compounds like 4-methyl- N’ -(4-nitrobenzylidene)benzohydrazide offer valuable data on the potential chemical properties and reactivity of 3,4-Methylenedioxybenzhydrazide (Y. Lei et al., 2015).

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antitumormittel

3,4-Methylendioxybenzhydrazid-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Die Modifikationen der 1,3-Benzodioxolstruktur haben gezeigt, dass sie die antiproliferative Aktivität gegen bestimmte Krebszelllinien verbessern . Diese Verbindung könnte als Gerüst für die Entwicklung neuer Medikamente dienen, die spezifische Pfade in Krebszellen angreifen.

Chemische Synthese: Acylierungsreaktionen

In der chemischen Synthese wird 1,3-Benzodioxol-5-Carbohydrazid in Acylierungsreaktionen verwendet. Ein verbessertes Verfahren für die kontinuierliche Acylierung von 1,3-Benzodioxol wurde entwickelt, bei dem ein recycelbarer heterogener substöchiometrischer Katalysator verwendet wird, der eine nachhaltigere und effizientere Methode zur Herstellung acylierter Produkte bietet .

Safety and Hazards

3,4-Methylenedioxybenzhydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Wirkmechanismus

Target of Action

The primary target of 3,4-Methylenedioxybenzhydrazide, also known as 1,3-Benzodioxole-5-carbohydrazide, is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in the regulation of plant growth and development .

Mode of Action

3,4-Methylenedioxybenzhydrazide acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances its activity, leading to an increase in root-related signaling responses . This interaction results in the promotion of root growth in plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key regulator of plant growth and development . By enhancing the activity of the auxin receptor TIR1, 3,4-Methylenedioxybenzhydrazide promotes the transcriptional activity of auxin response reporters . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .

Pharmacokinetics

Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of 3,4-Methylenedioxybenzhydrazide results in a remarkable promotive effect on root growth in plants . This is achieved through the enhancement of root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes .

Action Environment

Biochemische Analyse

Biochemical Properties

3,4-Methylenedioxybenzhydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives. This interaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon of aldehydes and ketones. The resulting hydrazones are often used in analytical chemistry for the detection and quantification of carbonyl-containing compounds .

Cellular Effects

3,4-Methylenedioxybenzhydrazide has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For instance, it may inhibit certain enzymes, leading to altered gene expression and changes in cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3,4-Methylenedioxybenzhydrazide exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, 3,4-Methylenedioxybenzhydrazide may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Methylenedioxybenzhydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Methylenedioxybenzhydrazide remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3,4-Methylenedioxybenzhydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3,4-Methylenedioxybenzhydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 3,4-Methylenedioxybenzhydrazide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 3,4-Methylenedioxybenzhydrazide are crucial for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 3,4-Methylenedioxybenzhydrazide plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical processes .

Eigenschaften

IUPAC Name |

1,3-benzodioxole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-10-8(11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXBGBHBUFGWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176494 | |

| Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22026-39-7 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

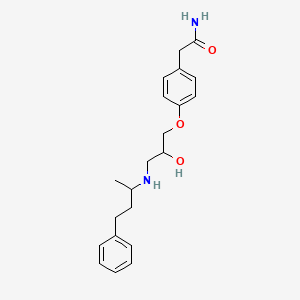

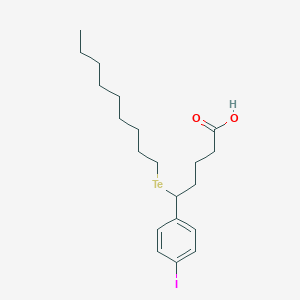

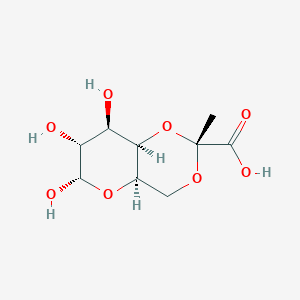

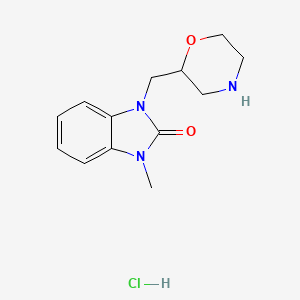

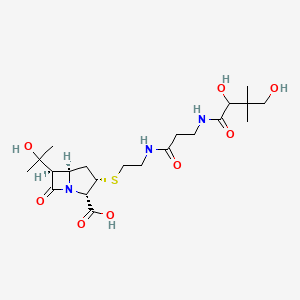

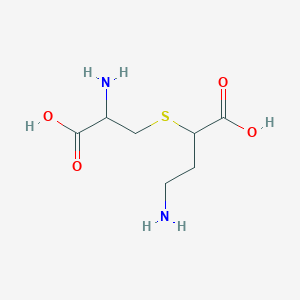

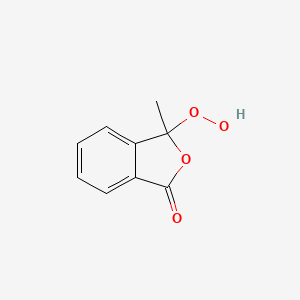

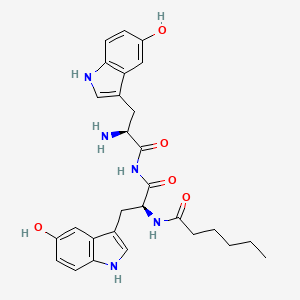

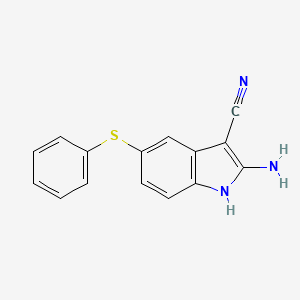

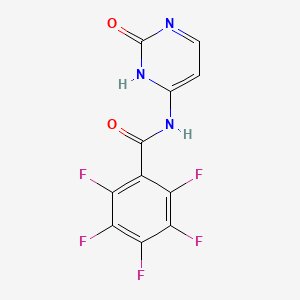

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,3-Benzodioxole-5-carbohydrazide and how is this confirmed?

A1: 1,3-Benzodioxole-5-carbohydrazide is a hydrazone compound characterized by a central methylidene unit (C=N) connected to a 1,3-benzodioxole ring and a carbohydrazide moiety. [] Single crystal X-ray diffraction studies confirm that the molecule can exist in either E or trans conformations with respect to the C=N double bond. [, ] The dihedral angle between the benzodioxole ring and the other substituted benzene ring can vary depending on the specific substituents present. [, ]

Q2: Has 1,3-Benzodioxole-5-carbohydrazide shown potential for insecticidal activity?

A2: Yes, derivatives of 1,3-Benzodioxole-5-carbohydrazide have shown promising insecticidal activity. Specifically, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide exhibited high insecticidal activity against the common cutworm (Spodoptera litura F). This activity was found to be superior to that of the parent compound N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide and comparable to the commercially available insecticide tebufenozide (RH-5992). []

Q3: How does the structure of 1,3-Benzodioxole-5-carbohydrazide derivatives relate to their ability to inhibit enzymes like cholinesterases and monoamine oxidases?

A3: Research has explored the structure-activity relationship of 1,3-Benzodioxole-5-carbohydrazide derivatives, particularly focusing on their inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). Studies revealed that varying the isatin moiety in piperonylic acid-derived hydrazones significantly influenced their inhibitory potency and selectivity. [] For instance, compound 3 (N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][1,3]dioxole-5-carbohydrazide) emerged as a potent AChE inhibitor, while compound 2 (N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide) demonstrated significant selectivity for MAO-B over MAO-A. Molecular docking simulations provided insights into the binding modes and interactions within the active sites of these enzymes, highlighting the role of hydrophobic interactions in influencing their inhibitory potential. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)